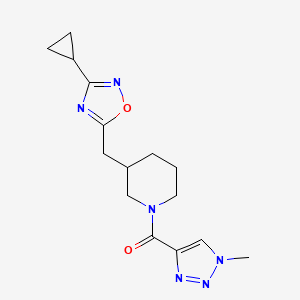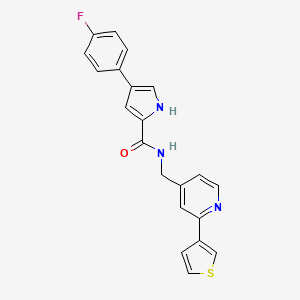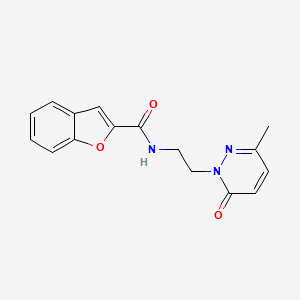
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that features a combination of several heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The piperidine ring can be introduced through nucleophilic substitution reactions, while the triazole ring can be formed via a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions would produce derivatives of the original compound with different substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups and heterocyclic rings could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through further research.
Industry
In industry, the compound could find applications in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism of action of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other molecules containing the 1,2,4-oxadiazole, piperidine, and triazole rings. Examples include:
- (3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole)
- 1-methyl-1H-1,2,3-triazole derivatives
Uniqueness
The uniqueness of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCVJARKCOUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)


![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)
![3,6-dichloro-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2604754.png)

![2-[3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2604761.png)
![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)
![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2604769.png)
